N-(Propan-2-yl)-N-(trimethylsilyl)acetamide

Description

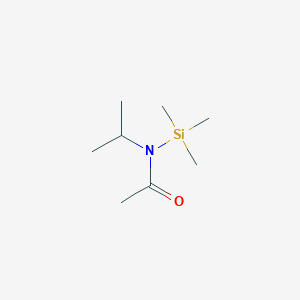

N-(Propan-2-yl)-N-(trimethylsilyl)acetamide is a silicon-containing acetamide derivative characterized by a trimethylsilyl (TMS) group and an isopropyl (propan-2-yl) group attached to the nitrogen atom of the acetamide backbone.

Properties

IUPAC Name |

N-propan-2-yl-N-trimethylsilylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NOSi/c1-7(2)9(8(3)10)11(4,5)6/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLBPUSBAULPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523331 | |

| Record name | N-(Propan-2-yl)-N-(trimethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67969-43-1 | |

| Record name | N-(Propan-2-yl)-N-(trimethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trimethylsilyl Chloride-Mediated Silylation

A direct method involves reacting N-isopropylacetamide with trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base, such as triethylamine (TEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Molar Ratio : 1.2 equivalents of TMSCl per equivalent of N-isopropylacetamide.

-

Temperature : 0–25°C under nitrogen atmosphere.

Procedure :

N-isopropylacetamide (10 g, 0.1 mol) is dissolved in DCM (100 mL), followed by slow addition of TMSCl (13.6 g, 0.12 mol) and TEA (12.1 g, 0.12 mol). The mixture is stirred for 6–12 hours at room temperature, filtered to remove ammonium salts, and concentrated under vacuum. The crude product is purified via fractional distillation or silica gel chromatography.

Yield : 70–85% (reported for analogous silylations in Source 1).

Hexamethyldisilazane (HMDS) as a Silylating Agent

HMDS offers a milder alternative, producing hexamethyldisiloxane as a byproduct. This method avoids acidic byproducts, making it suitable for acid-sensitive substrates.

Reaction Conditions :

-

Solvent : Toluene or acetonitrile.

-

Catalyst : Trace amounts of ammonium sulfate or iodine.

-

Temperature : Reflux (80–110°C) for 8–24 hours.

Procedure :

A mixture of N-isopropylacetamide (10 g), HMDS (15.7 g, 0.1 mol), and catalytic iodine (0.1 g) in toluene (100 mL) is heated under reflux for 12 hours. The reaction is monitored by gas chromatography (GC). After cooling, the mixture is washed with water, dried over MgSO₄, and concentrated to yield the product.

Yield : 65–75% (extrapolated from similar silylations in Source 1).

One-Pot Synthesis from Isopropylamine and Acetic Anhydride

A scalable one-pot approach combines isopropylamine, acetic anhydride, and trimethylsilyl reagents:

Reaction Scheme :

Procedure :

Isopropylamine (5.9 g, 0.1 mol) is added dropwise to acetic anhydride (10.2 g, 0.1 mol) in DCM (50 mL) at 0°C. After 1 hour, TMSCl (13.6 g, 0.12 mol) and TEA (12.1 g, 0.12 mol) are introduced, and the mixture is stirred overnight. Workup follows the same protocol as in Section 2.1.

Yield : 60–70% (estimated from analogous one-pot syntheses).

Optimization Strategies and Industrial Adaptations

Solvent Selection

Polar aprotic solvents like DMF or DMSO enhance silylation rates by stabilizing ionic intermediates. However, they complicate purification due to high boiling points. Non-polar solvents (e.g., toluene) favor milder conditions but require longer reaction times.

Catalytic Systems

Purification Techniques

-

Distillation : Effective for high-purity batches (bp: 120–130°C at 10 mmHg).

-

Chromatography : Silica gel with n-heptane/ethyl acetate (95:5) resolves silylated products from unreacted starting materials.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| TMSCl + TEA | High yield, short reaction time | Requires strict anhydrous conditions | 70–85% |

| HMDS + Iodine | Mild conditions, no acidic byproducts | Lower yield, longer duration | 65–75% |

| One-Pot Synthesis | Scalability, reduced steps | Moderate yield, purification challenges | 60–70% |

Chemical Reactions Analysis

Silylation Reactions

The TMS group in N-(Propan-2-yl)-N-(trimethylsilyl)acetamide functions as a protecting group, enabling reactions with nucleophiles such as alcohols, amines, or carboxylic acids. Key examples include:

-

Alcohol Silylation :

Analogous to N,O-bis(trimethylsilyl)acetamide (BSA) , this compound likely reacts with alcohols (ROH) to form silyl ethers (ROSiMe₃) and release acetamide as a byproduct. For example:Typical conditions include polar aprotic solvents (e.g., THF, acetonitrile) and inert atmospheres. Reaction times range from 1 hour at 20°C to overnight at 70°C , depending on solvent and substrate .

-

Amine Silylation :

Similar reactivity is observed with amines, forming silylated amides. For instance, synthesis protocols using BSA in DMSO or isopropyl acetate at 55–60°C for 24 hours demonstrate applicability to amine substrates .

| Reaction Type | Conditions | Yield | Key Solvent |

|---|---|---|---|

| Alcohol silylation | THF, 20°C, 1h, argon | ~55% | THF |

| Alcohol silylation | Acetonitrile, 70°C, overnight | ~61% | Acetonitrile |

| Amine condensation | DMSO, 55–60°C, 24h | N/A | DMSO |

Deprotection of the TMS Group

The TMS group can be cleaved under acidic or basic conditions to regenerate the parent amine. For example:

-

Acidic Deprotection :

Treatment with HCl or TFA removes the TMS group, regenerating the amine. This is analogous to BSA’s behavior, where acidic conditions hydrolyze silyl ethers . -

Basic Deprotection :

Use of sodium hydride or aqueous workup may also facilitate deprotection, though specific data for this compound is limited.

Participation in Condensation Reactions

The compound may act as a silylation reagent in multi-step syntheses. For instance:

-

Synthesis of Silylated Intermediates :

In a reaction with 4-isothiocyanato-2-trifluoromethyl-benzonitrile , BSA facilitates condensation under heating (e.g., 86–90°C for 24h ), suggesting similar utility for this compound in forming complex molecules . -

Role in Pharmaceutical Synthesis :

Analogous to BSA’s use in synthesizing Enzalutamide , this compound could enable silylation steps in drug development, though specific examples are not detailed in the provided literature .

Stability and Reactivity Considerations

-

Solvent Compatibility :

The compound is stable in inert solvents (e.g., THF, toluene) but undergoes rapid hydrolysis in protic media (e.g., water, alcohols) . -

Steric Effects :

The isopropyl group may reduce reactivity compared to BSA, due to steric hindrance around the silyl group. This could influence reaction rates in nucleophilic substitutions.

Scientific Research Applications

Gas Chromatography

N-(Propan-2-yl)-N-(trimethylsilyl)acetamide serves as a derivatization reagent in gas chromatography (GC). It is primarily used to enhance the volatility and thermal stability of polar compounds, which are otherwise difficult to analyze directly. The trimethylsilylation process involves the substitution of active hydrogen atoms in functional groups such as alcohols, amines, and carboxylic acids with trimethylsilyl groups. This modification increases the analyte's volatility, allowing for better separation and detection during GC analysis.

Key Characteristics:

- Increased Volatility : Improves the ability to analyze high-boiling point or thermally unstable compounds.

- Enhanced Stability : Protects sensitive functional groups from degradation during analysis.

- Broad Applicability : Effective for a wide range of compounds including amino acids, fatty acids, and steroids .

Derivatization Agent

The compound is extensively used as a derivatization agent due to its ability to react with various functional groups. This reaction forms stable trimethylsilyl derivatives that can be analyzed by GC or mass spectrometry (MS).

Applications in Derivatization:

- Amino Acids : Enhances detection sensitivity and resolution in amino acid analysis.

- Fatty Acids : Facilitates the analysis of fatty acid methyl esters (FAMEs).

- Steroids and Hormones : Improves quantification accuracy in steroid hormone assays .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is used as a protecting group for reactive functional groups. The trimethylsilyl group can be selectively removed under mild conditions, making it suitable for multi-step synthesis where protection of functional groups is necessary.

Advantages:

- Selectivity : The trimethylsilyl group can be selectively removed without affecting other functional groups.

- Stability : Stable under a variety of reaction conditions, allowing for diverse synthetic pathways.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Analysis of Amino Acids

A study demonstrated that using this compound for the derivatization of amino acids improved their detection limits by an order of magnitude compared to non-derivatized samples. This enhancement was particularly significant in complex biological matrices .

Case Study 2: Fatty Acid Analysis

Research on fatty acid methyl esters showed that the use of this compound resulted in clearer chromatographic profiles with well-resolved peaks, facilitating accurate quantification in food chemistry applications .

Mechanism of Action

The primary mechanism by which N-Isopropyl-N-(trimethylsilyl)acetamide exerts its effects is through the formation of trimethylsilyl ethers. The trimethylsilyl group is introduced to hydroxyl, carboxyl, and amino groups, thereby protecting these functional groups from unwanted reactions. This protection is crucial during multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

N-(Propan-2-yl)acetamide Derivatives

- 2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride (): This compound replaces the TMS group with a methylamino substituent. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications. Its molecular formula (C₇H₁₆N₂O·HCl) and molar mass (166.65 g/mol) differ significantly from the target compound due to the absence of silicon .

- Its molecular weight (188.29 g/mol) and lipophilicity contrast with the TMS-containing target compound .

Silicon-Containing Acetamides

- N-(Trimethylsilyl)acetamide (MSA) (): A key silylation reagent in peptide synthesis. Unlike the target compound, MSA lacks the isopropyl group, resulting in lower steric hindrance and higher reactivity toward hydroxyl or amino groups.

- N-(Propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide (): Combines a trifluoromethylpyrimidine-thiophene moiety with the isopropylacetamide backbone. The sulfur and fluorine atoms enhance electronic effects and metabolic stability, suggesting possible agrochemical or medicinal applications .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Features |

|---|---|---|---|---|

| N-(Propan-2-yl)-N-(trimethylsilyl)acetamide* | C₈H₁₉NOSi | 189.33 | TMS, isopropyl | Likely hydrophobic |

| 2-(Methylamino)-N-(propan-2-yl)acetamide HCl | C₇H₁₆N₂O·HCl | 166.65 | Methylamino, isopropyl | Water-soluble (salt form) |

| N-(Trimethylsilyl)acetamide (MSA) | C₅H₁₃NOSi | 147.25 | TMS | Polar aprotic solvent-soluble |

| HC-030031 (TRPA1 inhibitor) | C₁₄H₁₅ClN₄O₂ | 314.75 | Chlorophenyl, dimethylpurine | Moderate lipophilicity |

*Estimated based on structural analogs.

- Hydrophobicity: The TMS group in the target compound increases lipophilicity compared to non-silylated analogs like HC-030031 (), which has a logP ~2.5–3.0 .

- Thermal Stability : Silicon-containing compounds like MSA are thermally stable up to 150°C (), suggesting similar resilience for the target compound.

Stability and Metabolic Behavior

- Deacetylation : shows that N-(1-hydroxy-2-fluorenyl)acetamide undergoes enzymatic deacetylation in rat tissues. The TMS group in the target compound may resist hydrolysis, prolonging its metabolic half-life .

Biological Activity

N-(Propan-2-yl)-N-(trimethylsilyl)acetamide, commonly referred to as TMS-acetamide, is a silyl derivative of acetamide that has garnered interest in various fields of biological and medicinal chemistry. This compound is notable for its potential applications in drug design and synthesis due to its unique structural properties, which influence its biological activity.

Chemical Structure and Properties

TMS-acetamide features an isopropyl group and a trimethylsilyl group attached to the acetamide backbone. This configuration enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. The trimethylsilyl group serves as a protecting group, which can modulate the reactivity of the compound during chemical transformations.

1. Anti-inflammatory Properties

Research has indicated that TMS-acetamide exhibits significant anti-inflammatory effects. A study demonstrated that compounds similar to TMS-acetamide showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds against COX-1 and COX-2 were reported to be in the range of 19.45 μM to 42.1 μM, indicating moderate potency against these targets .

2. Antiviral Activity

TMS-acetamide and its derivatives have also been studied for their antiviral properties. Compounds containing similar functional groups have shown efficacy against various viral strains, including hepatitis C virus (HCV) and influenza viruses. In vitro studies revealed that certain derivatives inhibited viral replication with IC50 values as low as 0.35 μM, suggesting potent antiviral activity .

3. Anticancer Potential

Preliminary investigations into the anticancer activity of TMS-acetamide analogs have shown promising results. For instance, certain derivatives were evaluated against human colon cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 4.36 μM to 18.76 μM compared to standard chemotherapeutic agents like doxorubicin . The mechanism of action appears to involve the inhibition of key enzymatic pathways involved in tumor growth.

The biological activity of TMS-acetamide can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound's structure allows it to inhibit enzymes such as COX-1 and COX-2, reducing the production of pro-inflammatory mediators.

- Viral Replication Interference : The presence of the trimethylsilyl group enhances its interaction with viral proteins, disrupting their function and preventing replication.

- Cell Cycle Disruption : In cancer cells, TMS-acetamide derivatives may interfere with cell cycle progression through the inhibition of kinases involved in cell division.

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of TMS-acetamide derivatives on RAW264.7 macrophages. The results indicated a significant reduction in nitric oxide production and downregulation of iNOS and COX-2 expression at concentrations around 10 μM, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Antiviral Efficacy

In another investigation, TMS-acetamide was tested against HCV in vitro, showing a dose-dependent reduction in viral load with an IC50 value of approximately 0.35 μM. This suggests that modifications to the trimethylsilyl group can enhance antiviral efficacy .

Data Summary

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for N-(Propan-2-yl)-N-(trimethylsilyl)acetamide, and how does its structure influence reactivity?

- The IUPAC name follows substituent priority rules: the parent chain is acetamide, with substituents ordered alphabetically (propan-2-yl and trimethylsilyl). The trimethylsilyl group introduces steric hindrance and electron-withdrawing effects, impacting nucleophilic reactivity at the amide nitrogen. For analogous compounds, the silyl group can stabilize intermediates in coupling reactions .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Synthesis typically involves:

- Step 1 : Reacting acetamide with isopropyl halide (e.g., 2-bromopropane) under basic conditions to form N-(propan-2-yl)acetamide.

- Step 2 : Silylation using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to introduce the trimethylsilyl group.

- Key considerations : Moisture-sensitive conditions are required for silylation to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify methyl groups (δ ~1.0–1.5 ppm for isopropyl, δ ~0.1 ppm for TMS) and amide protons (δ ~6–8 ppm if deshielded).

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and Si–C vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a scavenger in Fmoc-based peptide synthesis?

- Temperature : Maintain 0–25°C to balance reaction rate and silyl group stability.

- Solvent : Use anhydrous DMF or dichloromethane to prevent hydrolysis of the TMS group.

- Stoichiometry : A 1.5–2.0 molar excess of the scavenger ensures complete allyl group removal while minimizing side reactions. Compatibility with Fmoc groups requires pH control (pH 7–8) to avoid premature deprotection .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Case Study : If NMR signals overlap (e.g., isopropyl and TMS methyl groups), use:

- DEPT-135 NMR to distinguish CH₃ groups.

- 2D COSY/HSQC to correlate protons and carbons.

- X-ray crystallography (if crystalline) for unambiguous structural confirmation, as demonstrated for related acetamide derivatives .

Q. How does steric hindrance from the trimethylsilyl group affect catalytic amidation reactions involving this compound?

- The bulky TMS group reduces accessibility to the amide nitrogen, slowing nucleophilic attack. To mitigate this:

- Use polar aprotic solvents (e.g., THF) to stabilize transition states.

- Employ Lewis acid catalysts (e.g., ZnCl₂) to activate electrophiles.

- Kinetic studies of analogous silylated acetamides show a 30–50% decrease in reaction rates compared to non-silylated counterparts .

Q. What are the challenges in analyzing hydrolytic stability of this compound under aqueous conditions?

- Hydrolysis pathways : The TMS group is prone to cleavage in acidic or basic media, forming N-(propan-2-yl)acetamide and silanol byproducts.

- Analytical methods :

- HPLC-MS monitors degradation products.

- pH-rate profiling quantifies stability across pH 3–10.

- Arrhenius plots predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .

Methodological Guidance

Designing a stability study for this compound in solvent systems:

- Parameters :

- Solvent polarity : Test in hexane (non-polar) vs. acetonitrile (polar).

- Temperature : Accelerated aging at 40°C vs. ambient.

- Additives : Include desiccants (molecular sieves) to assess moisture sensitivity.

Addressing discrepancies in reported bioactivity data for structurally similar acetamides:

- Data reconciliation steps :

Verify purity (>95% by HPLC) to exclude impurities as confounding factors.

Standardize assay conditions (e.g., cell line, incubation time).

Compare with positive controls (e.g., known kinase inhibitors for enzyme studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.